5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18357584
Molecular Formula: C19H30BNO6S
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30BNO6S |
|---|---|
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate |
| Standard InChI | InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23) |
| Standard InChI Key | JMGAINMKSPDQFI-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
A thiophene ring at position 2, substituted with a boronic acid pinacol ester.
-
A Boc-protected amino group at position 2 of the propyl chain.
-
A methoxy-3-oxopropyl side chain contributing to stereoelectronic properties.
The IUPAC name, methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate, reflects its intricate connectivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₀BNO₆S | |
| Molecular Weight | 411.3 g/mol | |
| IUPAC Name | As above | |
| Boiling Point | Not reported | |
| Density | 1.07 g/cm³ (estimated) |
The boronic ester moiety enhances stability under aerobic conditions, enabling its use in Suzuki-Miyaura cross-couplings .
Synthesis and Optimization Strategies
Stepwise Synthetic Route
The synthesis involves sequential functionalization of the thiophene core:
-
Thiophene Ring Formation: Lithiation of 2-bromo-thiophene using n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by quenching with pinacol boronate to install the boronic ester .
-
Amino Acid Side Chain Introduction: Michael addition of a Boc-protected β-amino acid derivative to the thiophene-boronate intermediate under basic conditions.
-
Esterification: Methanol-mediated esterification of the carboxylic acid group completes the synthesis.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | n-BuLi, THF, -78°C | 72% | 95% |
| 2 | Boc-β-alanine, K₂CO₃, DMF | 65% | 90% |
| 3 | CH₃OH, H₂SO₄ (cat.), reflux | 88% | 97% |
Yields and purity data are extrapolated from analogous syntheses of boronic esters .
Challenges in Purification
The compound’s polar boronic ester and Boc groups necessitate chromatographic purification using silica gel with ethyl acetate/hexane gradients. Residual solvents (e.g., THF) are removed via rotary evaporation under reduced pressure.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Thermal Stability: Decomposes above 286°C, with no observable melting point below 200°C .
-
Solubility: Freely soluble in THF, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
The boronic ester participates in palladium-catalyzed couplings to form biaryl structures, a cornerstone of kinase inhibitor synthesis . For example:
This reaction achieves >90% conversion in DMF/H₂O at 80°C .
Protease Inhibitor Design
The Boc-amino group serves as a masked primary amine, enabling post-synthetic deprotection (e.g., with TFA) to generate free amines for hydrogen bonding in enzyme active sites . Recent studies highlight its role in:
-
HIV-1 protease inhibitors: Structural analogs show IC₅₀ values <10 nM .
-
MAO-B inhibitors: Benzo[b]thiophene derivatives exhibit submicromolar activity .
Table 3: Biological Activity of Selected Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume